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Compound of Interest

Compound Name: 5-Methylimidazo[1,5-a]pyridine

Cat. No.: B1314994 Get Quote

Disclaimer: This document provides a comprehensive overview of the spectroscopic

characterization of the imidazo[1,5-a]pyridine core. Direct experimental spectroscopic data for

5-Methylimidazo[1,5-a]pyridine is limited in the reviewed literature. Therefore, this guide

presents data from closely related analogs, primarily 3-methylimidazo[1,5-a]pyridine and the

parent imidazo[1,5-a]pyridine, to provide a representative spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the

structural elucidation of organic molecules. The following tables summarize the expected ¹H

and ¹³C NMR chemical shifts for the imidazo[1,5-a]pyridine scaffold, based on reported data for

analogous compounds.

Table 1: Representative ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment (based
on 3-
ethylimidazo[1,5-
a]pyridine)[1]

8.10 d 6.6 H-5[1]

7.49 d 8.9 H-8[1]

7.26 s - H-1[1]

6.70 t - H-7[1]

6.61 t 6.0 H-6[1]

~2.4 s -
CH₃ (Expected for 5-

Methyl)

Table 2: Representative ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm (DMSO-d₆)
Assignment (based on 3-ethylimidazo[1,5-
a]pyridine)[1]

139.5 C-3[1]

129.8 C-8a[1]

121.6 C-5[1]

118.1 C-1[1]

117.9 C-8[1]

117.6 C-7[1]

111.8 C-6[1]

~18.0 CH₃ (Expected for 5-Methyl)[2]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data

Parameter Value

Chemical Formula C₈H₈N₂

Molecular Weight 132.16 g/mol

[M+H]⁺ (Calculated) 133.0760

Ionization Mode
Electrospray Ionization (ESI) is commonly used.

[1][3]

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies functional groups within a molecule based on the

absorption of infrared radiation.

Table 4: Representative IR Spectroscopy Data

Wavenumber (cm⁻¹)
Assignment (based on related
imidazo[1,5-a]pyridines)[1]

~3100-3000 C-H stretching (aromatic)[1]

~2950-2850 C-H stretching (aliphatic - methyl group)[1]

~1640-1450 C=C and C=N stretching (aromatic rings)[1]

~1370-1350 C-H bending (methyl group)[1]

~1250-1000 C-N stretching[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule.

Imidazo[1,5-a]pyridines are known to be fluorescent and their photophysical properties are of
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interest.[3][4]

Table 5: Representative UV-Vis Absorption Data

Solvent
λmax (nm) (based on imidazo[1,5-
a]pyridine)[4]

Dichloromethane (DCM) ~323, ~380 (shoulder)[4]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

imidazo[1,5-a]pyridine derivatives, compiled from various research articles.

NMR Spectroscopy
A sample of the compound is dissolved in a suitable deuterated solvent, such as chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal

standard.[1][3][5] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher.[5] Chemical shifts (δ) are reported in parts per million (ppm)

relative to TMS.[3][4] Spin multiplicities are described as s (singlet), d (doublet), t (triplet), m

(multiplet), etc., with coupling constants (J) given in Hertz (Hz).[3][5]

Mass Spectrometry
High-resolution mass spectra (HRMS) are typically obtained using a time-of-flight (TOF) or

Orbitrap mass spectrometer with electrospray ionization (ESI) in positive ion mode.[1][3][6] The

calculated mass for the protonated molecule ([M+H]⁺) is compared to the experimentally found

value.[1][6]

Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5] The

sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance

(ATR) accessory with a ZnSe crystal.[1] The spectrum is typically recorded over a range of

4000-400 cm⁻¹.
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UV-Vis Spectroscopy
Absorption spectra are measured on a UV-Vis spectrophotometer.[3] The compound is

dissolved in a suitable solvent, such as dichloromethane (DCM), to a concentration of

approximately 10⁻⁵ M.[4] Spectra are recorded in a quartz cuvette.[3]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of an imidazo[1,5-a]pyridine derivative.
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Caption: General workflow for the synthesis and spectroscopic analysis of 5-
Methylimidazo[1,5-a]pyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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